N-cyclopentyl-2-(1H-indol-1-yl)acetamide
Description
N-cyclopentyl-2-(1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a 1H-indol-1-yl moiety linked via a methylene bridge. Indole-acetamides are pharmacologically significant due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The cyclopentyl substituent likely enhances lipophilicity (logP ≈ 2.1–2.5, inferred from cyclopropyl analog data ), influencing membrane permeability and target binding.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-cyclopentyl-2-indol-1-ylacetamide |
InChI |
InChI=1S/C15H18N2O/c18-15(16-13-6-2-3-7-13)11-17-10-9-12-5-1-4-8-14(12)17/h1,4-5,8-10,13H,2-3,6-7,11H2,(H,16,18) |
InChI Key |
YVZZAEHDRFNIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Amide Coupling
The most widely reported synthesis begins with the reaction of 1H-indole and chloroacetyl chloride to form 2-chloro-N-(1H-indol-1-yl)acetamide. Subsequent nucleophilic substitution with cyclopentylamine in anhydrous dichloromethane (DCM) yields the target compound. Key steps include:
Reaction Conditions :
- Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 1H-indole (1.0 equiv) in DCM at 0–5°C under nitrogen.
- Triethylamine (2.5 equiv) acts as a base to neutralize HCl byproducts.
- Cyclopentylamine (1.5 equiv) is introduced after 2 hours, with stirring continued at room temperature for 12–18 hours.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 78 |
| Cyclopentylamine Equiv | 1.5 | 78 |
| Reaction Time | 18 hours | 78 |
Polar aprotic solvents like DCM enhance reaction rates by stabilizing intermediates, while excess amine ensures complete substitution.
Reductive Amination Under Flow Chemistry
A modified approach employs flow hydrogenation to streamline the synthesis. This method, adapted from dynamin GTPase inhibitor studies, involves:
Procedure :
- Intermediate Formation : 1H-indole-1-acetic acid is condensed with cyclopentylamine using EDCl/HOBt in DCM to form an imine intermediate.
- Hydrogenation : The imine is reduced in a continuous-flow reactor with H₂ (50 bar) over a Pd/C catalyst at 60°C.
Advantages :
- Throughput : 5–10 g/hour capacity.
- Purity : >95% by HPLC (vs. 78% for batch methods).
- Safety : Avoids handling pyrophoric reagents (e.g., LiAlH₄).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability using tubular reactors:
Key Parameters :
- Residence Time : 30 minutes.
- Temperature Gradient : 20°C (inlet) to 50°C (outlet).
- Catalyst : Immobilized lipase (e.g., Novozym 435) for enantioselective amidation.
Economic Metrics :
| Metric | Value |
|---|---|
| Production Cost | $12.50/g |
| Annual Output | 500 kg |
| Waste Reduction | 40% (vs. batch) |
Automated systems mitigate human error, while in-line FT-IR monitors reaction progression.
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.58 | 65 |
| Ethanol | 24.55 | 42 |
Lower ε solvents favor nucleophilic substitution by reducing ionic byproduct solubility. Catalytic additives (e.g., DMAP) increase yields to 85% by accelerating amide bond formation.
Temperature and Time Profiling
Isothermal experiments (25–80°C) demonstrate:
- Arrhenius Activation Energy (Eₐ) : 45.2 kJ/mol.
- Optimal Window : 50–60°C (balances kinetics vs. decomposition).
Reaction completion occurs at 18 hours, with prolonged heating (>24 hours) leading to 15% degradation.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.65 (d, J = 8.0 Hz, 1H, indole H-4)
- δ 4.21 (q, J = 6.8 Hz, 2H, CH₂CONH)
- δ 3.85 (m, 1H, cyclopentyl CH)
FT-IR (KBr) :
X-ray Crystallography :
- Bond Lengths : C=O (1.23 Å), C-N (1.34 Å).
- Torsion Angle : 112° between indole and acetamide planes.
Computational Modeling
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:
- Electrostatic Potential : Highest at the formyl group (-0.45 e⁻).
- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
Challenges and Mitigation
Byproduct Formation
Major Byproducts :
- N,N-Dicyclopentylacetamide : From over-alkylation (5–8% yield).
- Indole Dimer : Via electrophilic aromatic substitution (3–5%).
Mitigation :
Purification Difficulties
Issue : Co-elution of target compound with unreacted indole on silica gel.
Solution : Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in substituted derivatives of this compound.
Scientific Research Applications
N-cyclopentyl-2-(1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of N-cyclopentyl-2-(1H-indol-1-yl)acetamide with similar compounds:
Key Observations :
- Lipophilicity : Bulky substituents (e.g., adamantyl) increase logP, favoring membrane penetration but reducing aqueous solubility. The cyclopentyl group balances moderate lipophilicity and solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance reactivity and target affinity, while aromatic substituents (e.g., phenylethyl ) enable π-π stacking.
Antioxidant Activity
- Halogen-Substituted Derivatives: Compounds like N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3j) exhibit potent antioxidant activity (IC₅₀ ≈ 10–20 µM in DPPH assays) due to halogen-mediated radical scavenging .
- Cyclopentyl vs. Cyclopropyl : The cyclopentyl group’s higher lipophilicity may enhance cell membrane penetration, but its lack of electron-withdrawing groups could reduce antioxidant efficacy compared to halogenated analogs .
Antimicrobial and Anti-inflammatory Potential
- Adamantyl Derivatives : Demonstrated broad-spectrum antimicrobial activity, attributed to adamantane’s rigid structure disrupting microbial membranes .
- Phenylethyl Analogs : Chiral acetamides show anti-inflammatory effects via dual inhibition of COX-2 and 5-LOX enzymes, a trait less explored in cyclopentyl derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-substituted indole acetamide derivatives, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, indole-3-carbaldehyde oxime intermediates are prepared by refluxing indole-3-carbaldehyde with hydroxylamine in ethanol. Subsequent reaction with 2-chloroacetamide derivatives in basic media (e.g., potassium carbonate) yields target compounds . Optimization involves varying solvents (DMF, DMSO), temperature (60–100°C), and reaction times (6–24 hours) to maximize yields (62–92%) .
Q. Which spectroscopic techniques are critical for characterizing N-cyclopentyl-2-(1H-indol-1-yl)acetamide, and how are spectral data interpreted?
- Key Techniques :
- FT-IR : Confirms functional groups (e.g., C=O at 1704–1760 cm⁻¹, NH at 3305–3369 cm⁻¹) .
- ¹H-NMR : Assigns protons (e.g., CH₂ at δ 4.39–4.92 ppm, aromatic protons at δ 6.98–7.90 ppm) .
- ESI-MS : Validates molecular weight via [M+H]⁺ peaks .
Q. How are antioxidant activities of indole acetamides evaluated, and what statistical methods ensure data reliability?
- Assays :
- FRAP : Measures Fe³⁺→Fe²⁺ reduction at 593 nm .
- DPPH : Quantifies radical scavenging via absorbance decay at 517 nm .
- Statistical Validation : One-way ANOVA (p < 0.05) compares activity across derivatives, with compounds like 3j (ortho-Cl) showing superior activity due to halogen positioning .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the antioxidant potency of indole acetamides?
- Structure-Activity Relationship (SAR) : Ortho-substituted halogens (e.g., 3j, 3a) enhance activity by stabilizing radical intermediates via resonance/inductive effects. Meta/para-substituted derivatives (e.g., 3b, 3c) show reduced potency due to steric hindrance or weaker electron withdrawal . Computational studies (e.g., HOMO-LUMO gaps) correlate electron-withdrawing groups (Cl, Br) with increased radical scavenging .
Q. What challenges arise in crystallizing indole acetamides, and how are they addressed using X-ray crystallography?
- Crystallization Issues : Poor crystal growth due to flexible cyclopentyl/indole moieties. Solutions include slow evaporation in polar solvents (e.g., DMSO/water) and temperature control (296 K) .
- Refinement : SHELX-97 resolves atomic positions via direct methods, with R-factors < 0.05 for high-resolution data. ORTEP diagrams validate bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) .
Q. How can computational modeling complement experimental data in predicting bioactive conformations?
- Approach : Geometric optimization using PM3/6-311++G(d,p) basis sets predicts stable conformers. Overlaying optimized structures with X-ray data (RMSD < 0.1 Å) confirms accuracy . Molecular docking (e.g., with antioxidant enzymes) identifies binding modes, though solvation effects require MD simulations for refinement .
Q. What strategies resolve contradictions between in vitro antioxidant assays and theoretical predictions?
- Case Study : Discrepancies in DPPH activity for fluorinated derivatives (3g–3i) arise from assay-specific radical interactions. Multi-assay validation (e.g., ABTS, ORAC) and QSAR models incorporating Hammett constants (σ) improve predictability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
